molecular formula C6H9NO2S2 B118018 5-Ethylthiophene-2-sulfonamide CAS No. 140646-34-0

5-Ethylthiophene-2-sulfonamide

Cat. No. B118018
CAS RN: 140646-34-0
M. Wt: 191.3 g/mol
InChI Key: OSQLGPYKHWNEJD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 140646-34-0 . It has a molecular weight of 191.27 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for 5-Ethylthiophene-2-sulfonamide is 5-ethyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C6H9NO2S2/c1-2-5-3-4-6 (10-5)11 (7,8)9/h3-4H,2H2,1H3, (H2,7,8,9) .


Physical And Chemical Properties Analysis

5-Ethylthiophene-2-sulfonamide is a powder that is stored at room temperature .

Mechanism of Action

Target of Action

5-Ethylthiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of applications in the medical field . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Sulfonamides, including 5-Ethylthiophene-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and multiplication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 5-Ethylthiophene-2-sulfonamide disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleic acids, which are essential for DNA replication and cell division . By inhibiting folic acid synthesis, 5-Ethylthiophene-2-sulfonamide effectively halts the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The result of the action of 5-Ethylthiophene-2-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, 5-Ethylthiophene-2-sulfonamide effectively halts the life cycle of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethylthiophene-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental pollution, such as fine particulate matter (PM2.5), can exacerbate health risks associated with bacterial infections . Therefore, maintaining a clean environment is crucial for the effective action of 5-Ethylthiophene-2-sulfonamide.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQLGPYKHWNEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-2-sulfonamide

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